molecular formula C22H22N2O4 B11396981 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one

Cat. No.: B11396981
M. Wt: 378.4 g/mol
InChI Key: CWQQCKNPWZFNKU-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenone core, a piperazine ring, and a methoxyphenyl group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where 4-methoxyphenylpiperazine reacts with the chromenone derivative in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and solvent choice. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring or chromenone core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, as a ligand for adrenergic receptors, the compound binds to these receptors, modulating their activity and influencing physiological responses. This interaction can lead to various effects, such as vasodilation, increased heart rate, or altered neurotransmitter release, depending on the receptor subtype and tissue involved .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.

    Naftopidil: Another arylpiperazine derivative, used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used for managing hypertension.

Uniqueness

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one stands out due to its specific combination of a chromenone core and a methoxyphenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-7-methylchromen-4-one

InChI

InChI=1S/C22H22N2O4/c1-15-3-8-18-19(25)14-21(28-20(18)13-15)22(26)24-11-9-23(10-12-24)16-4-6-17(27-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3

InChI Key

CWQQCKNPWZFNKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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